molecular formula C17H14FN3 B4318640 5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B4318640
M. Wt: 279.31 g/mol
InChI Key: QEXNRITWQOKEBQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound belonging to the class of quinoline derivatives. This compound features a pyrroloquinoline core structure, which is known for its diverse biological and chemical properties

Properties

IUPAC Name

5-fluoro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c18-13-7-4-8-14-15(13)16(19)12-9-10-21(17(12)20-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXNRITWQOKEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=C(C(=CC=C3)F)C(=C21)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted anilines with β-keto esters or β-diketones under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry: In chemistry, 5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for investigating biological processes and developing new therapeutic agents.

Medicine: In the field of medicine, this compound has been explored for its potential anticancer properties[_{{{CITATION{{{4{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). Its ability to inhibit the proliferation of cancer cells and induce apoptosis makes it a candidate for the development of new anticancer drugs[{{{CITATION{{{_4{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industry: In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{4{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_4{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and have been studied for their biological activities.

  • Quinoline Derivatives: These compounds are structurally related and have been explored for their medicinal properties.

Uniqueness: 5-Fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine stands out due to its unique fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom enhances the compound's ability to interact with biological targets, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
Reactant of Route 2
5-fluoro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

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